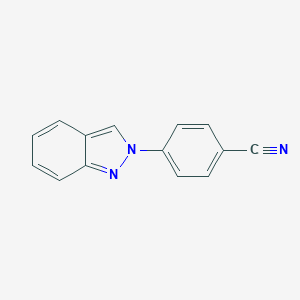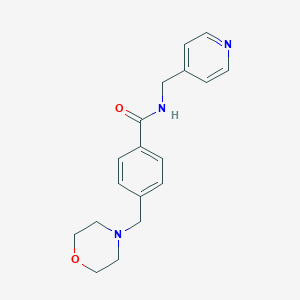
5-benzoyl-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-benzoyl-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a chemical compound used in scientific research. It is a tetrahydropyrimidinone derivative that has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 5-benzoyl-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is not fully understood. However, studies suggest that it induces apoptosis in cancer cells by activating the mitochondrial pathway. It may also inhibit the NF-κB pathway, which is involved in the regulation of inflammation. Furthermore, it has been suggested that it inhibits viral replication by interfering with viral RNA synthesis.
Biochemical and Physiological Effects
Studies have shown that 5-benzoyl-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one has various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Furthermore, it has been shown to inhibit viral replication, indicating its potential as an antiviral agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-benzoyl-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one in lab experiments is its potential as an anticancer agent. It has shown promising results in inducing apoptosis in cancer cells, making it a potential candidate for further research. However, one limitation of using this compound is its limited availability and high cost, which may hinder its widespread use in research.
Direcciones Futuras
There are several future directions for the research on 5-benzoyl-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one. One potential direction is to further investigate its anticancer properties and explore its potential as a therapeutic agent for various types of cancer. Another direction is to study its anti-inflammatory effects and its potential as a treatment for inflammatory diseases. Additionally, further research is needed to explore its antiviral properties and its potential as an antiviral agent. Finally, more studies are needed to investigate the mechanism of action of this compound and to identify potential targets for therapeutic intervention.
Métodos De Síntesis
The synthesis of 5-benzoyl-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one involves the reaction of 2-amino-4-(trifluoromethyl)pyrimidine with 2-chlorobenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with sodium hydroxide to obtain the final product.
Aplicaciones Científicas De Investigación
5-benzoyl-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one has been extensively used in scientific research. It has shown potential as an anticancer agent, with studies indicating that it induces apoptosis in cancer cells. It has also been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines. Additionally, it has been investigated for its potential as an antiviral agent, with studies showing that it inhibits the replication of certain viruses.
Propiedades
Nombre del producto |
5-benzoyl-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one |
|---|---|
Fórmula molecular |
C18H14ClF3N2O3 |
Peso molecular |
398.8 g/mol |
Nombre IUPAC |
5-benzoyl-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C18H14ClF3N2O3/c19-12-9-5-4-8-11(12)14-13(15(25)10-6-2-1-3-7-10)17(27,18(20,21)22)24-16(26)23-14/h1-9,13-14,27H,(H2,23,24,26) |
Clave InChI |
GUQBABMONRSNAU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=CC=C3Cl |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-5-phenyl-N-propyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258457.png)
![1-{3-[(2,5-Dichlorophenoxy)methyl]benzoyl}-4-methylpiperazine](/img/structure/B258460.png)
![3-[(2-naphthyloxy)methyl]-N-propylbenzamide](/img/structure/B258462.png)




![2-(4-methylphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258478.png)
![2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258479.png)
![N-[4-(piperidinosulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B258480.png)

![N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine](/img/structure/B258484.png)

